molecular formula C12H17BO3 B1333624 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269409-70-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1333624
M. Wt: 220.07 g/mol
InChI Key: BICZJRAGTCRORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing organic molecule that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of the dioxaborolane moiety makes it a valuable compound for borylation reactions, which are crucial in the formation of carbon-boron bonds, an essential step in the synthesis of various organic compounds including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : Research has been conducted on the synthesis and structural analysis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. These studies involve characterizing the structure through various spectroscopic techniques like FT-IR, NMR, and MS, and confirming the structures using X-ray diffraction. Density Functional Theory (DFT) calculations have also been employed for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021); (Liao et al., 2022); (Huang et al., 2021).

Advanced Material Synthesis

  • Creation of Advanced Materials : The compound has been used in the synthesis of materials with specific properties, such as forming borylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole for the synthesis of high-performance semiconducting polymers (Kawashima et al., 2013). This showcases its role in developing new materials with potential applications in electronics and other fields.

Analytical Chemistry Applications

  • Applications in Analytical Chemistry : The derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been studied for their use in analytical chemistry. For example, research has been conducted on Schiff Base Substituent-Triggered Deboration Reactions for the detection of hydrogen peroxide vapor, demonstrating the compound's utility in sensitive detection methodologies (Fu et al., 2016).

Medical Research Applications

  • Medical Research : In the field of medical research, boronated phosphonium salts containing derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been synthesized and investigated for their cytotoxicities and cellular uptake. Such compounds are relevant for potential applications in cancer therapy and diagnostics (Morrison et al., 2010).

Safety And Hazards

This compound is air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Therefore, protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICZJRAGTCRORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370404
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

269409-70-3
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

440 mg (2 mmol) of p-iodophenol were placed in a Schlenk flask with 100 ml of dry benzene and 0.17 ml of triethyl borate (1 mmol). The solution was heated for 1.5 h under an inert atmosphere (argon) at 80° C. and then the benzene and ethanol formed were distilled off the product after raising the oil bath temperature to 100° C. To the liquid in the Schlenk was then added 10 ml of activated catalyst (PdCl2[dppf].CH2Cl2) solution, prepared as described in Example 26, followed by 0.35 ml (2.4 mmol) of pinacolborane. No frothing indicating H2 evolution, which would suggest free phenol groups, was observed. The reaction solution was then heated at 80° C. for 7.5 h before removal of an aliquot for gc analysis. This sample was washed in ethyl acetate with 10% brine as described elsewhere. Only two peaks were observed in the gc with retention time longer than 2 minutes and these corresponded to phenylboronic acid pinacol ester (area approx. 7.5%) and with the desired product contributing the remaining area (92.5%).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The above reaction procedure used for 2-iodophenol was followed. The reaction was also faster, being again complete before the first sample for gc analysis was withdrawn after 1 h 50 min reaction time. The amount of phenylboronic acid pinacol ester was about that found in the 3-iodophenol reaction. The reaction in which 4-bromophenol is used as substrate is slower but does go to completion. Pinacolborane prepared in situ from the dimethylsulfide adduct of borane can also be used with both the 4-bromophenol and 4-iodophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 5
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Citations

For This Compound
131
Citations
Q Wu, Y Chen, D Chen, Z Zhou - Journal of Molecular Structure, 2021 - Elsevier
In this present work, the title compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile (A) and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2 -…
Number of citations: 16 www.sciencedirect.com
Q Liu, M Wang, C Li, E Jin, C Du… - Macromolecular rapid …, 2012 - Wiley Online Library
Polymethacrylate with semiconducting side chains (P1), synthesized by free radical polymerization, was used as a donor material for polymer solar cells. P1 is of high molecular weight (…
Number of citations: 3 onlinelibrary.wiley.com
X Wu, H Hang, H Li, Y Chen, H Tong… - Materials Chemistry …, 2017 - pubs.rsc.org
Conjugated polymers (CPs) have been recognized as promising fluorescent sensing materials for 2,4,6-trinitrotoluene (TNT) vapor. However, their applications for TNT detection in …
Number of citations: 24 pubs.rsc.org
J Yu, Y Chen, JJ Li, Y Liu - Journal of Materials Chemistry C, 2017 - pubs.rsc.org
A novel planar C2 symmetrical superbenzene-bridged bis(permethyl-β-CD) was synthesized by grafting two permethyl-β-CD units onto a coronene core. Its self-assembly and …
Number of citations: 19 pubs.rsc.org
A Zernickel, W Du, SA Ghorpade… - The Journal of …, 2018 - ACS Publications
A mild aqueous protocol for palladium catalyzed Miyaura borylation of aryl iodides, aryl bromides and aryl chlorides with tetrahydroxydiboron (BBA) as a borylating agent is developed. …
Number of citations: 14 pubs.acs.org
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
A Sivaraman, JS Kim, DS Harmalkar… - Journal of Natural …, 2020 - ACS Publications
2-Aryl/alkylbenzofurans, which constitute an important subclass of naturally occurring lignans and neolignans, have attracted extensive synthetic efforts due to their useful biological …
Number of citations: 11 pubs.acs.org
R Jain, M Mathur, J Lan, A Costales… - Journal of medicinal …, 2015 - ACS Publications
While the p90 ribosomal S6 kinase (RSK) family has been implicated in multiple tumor cell functions, the full understanding of this kinase family has been restricted by the lack of highly …
Number of citations: 55 pubs.acs.org
R Jiang, DY Zhou, K Asano, T Suzuki, T Suzuki - Tetrahedron, 2023 - Elsevier
The catalytic asymmetric synthesis of (−)-arctigenin is reported. The central optically pure lactone intermediate is obtained either from an Ir-catalyzed asymmetric Tishchenko reaction or …
Number of citations: 0 www.sciencedirect.com
AK Tiwari, J Yui, M Fujinaga, K Kumata… - Journal of …, 2014 - Wiley Online Library
We developed the novel positron emission tomography (PET) ligand 2‐[5‐(4‐[ 11 C]methoxyphenyl)‐2‐oxo‐1,3‐benzoxazol‐3(2H)‐yl]‐N‐methyl‐N‐phenylacetamide ([ 11 C]MBMP) …
Number of citations: 39 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.